Octadecyl vinyl ether
Description
The exact mass of the compound this compound is 296.307915895 g/mol and the complexity rating of the compound is 188. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111998. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
1-ethenoxyoctadecane | |
|---|---|---|
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InChI |
InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h4H,2-3,5-20H2,1H3 | |
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InChI Key |
QJJDJWUCRAPCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-96-7 | |
| Record name | Poly(octadecyl vinyl ether) | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID2061305 | |
| Record name | Octadecane, 1-(ethenyloxy)- | |
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Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 30 deg C; [ChemIDplus] Solid; mp = 24-28 deg C; [Aldrich MSDS] | |
| Record name | Octadecane, 1-(ethenyloxy)- | |
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CAS No. |
930-02-9, 9003-96-7 | |
| Record name | Octadecyl vinyl ether | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octadecyl vinyl ether | |
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| Record name | Octadecane, 1-(ethenyloxy)-, homopolymer | |
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| Record name | Vinyl octadecyl ether | |
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| Record name | Octadecane, 1-(ethenyloxy)- | |
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| Record name | Octadecane, 1-(ethenyloxy)- | |
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| Record name | 1-(vinyloxy)octadecane | |
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| Record name | OCTADECYL VINYL ETHER | |
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Octadecyl Vinyl Ether: Foundational Aspects in Polymer Science and Advanced Materials Research
Contextual Significance in Polymer Chemistry and Materials Engineering
Octadecyl vinyl ether is a versatile building block in the synthesis of polymers with tailored properties. The presence of the long C18 alkyl chain results in polymers with a strong hydrophobic character and the ability to form ordered, crystalline structures. This side-chain crystallization allows poly(this compound) (PODVE) to be utilized as a plastic-like material with functional ether units along its backbone. rsc.org
The monomer's reactivity, primarily through its vinyl group, allows for polymerization via various mechanisms, including cationic, radical, and photopolymerization. nih.gov This versatility enables the synthesis of a wide array of polymeric architectures, from simple homopolymers to complex block and graft copolymers. The incorporation of ODVE into polymer chains can significantly enhance the hydrophobicity of the resulting material, a desirable characteristic for applications such as coatings, adhesives, and water-repellent surfaces. nih.govdataintelo.com
Furthermore, the amphiphilic nature that can be achieved by copolymerizing ODVE with hydrophilic monomers has led to extensive research in self-assembling systems. These copolymers are of interest for their potential use as surfactants, emulsifiers, and in the formation of specialized structures like micelles and Langmuir-Blodgett films. researchgate.netacs.org In materials engineering, ODVE-based polymers are explored for their potential in advanced applications, including drug delivery systems, where their biocompatibility and ability to be functionalized are highly valued. nih.gov
Historical Development and Early Polymerization Insights
The exploration of vinyl ether polymerization dates back to the early 20th century. One of the earliest accounts of vinyl ether polymerization was the iodine-initiated polymerization of styrene. nih.gov Later, similar iodine-initiated polymerization was applied to this compound, which resulted in the formation of paraffin-like solid polymers. nih.gov These early studies laid the groundwork for understanding the cationic polymerization of vinyl ethers, a mechanism to which they are particularly susceptible due to the electron-donating nature of the ether oxygen.
Early investigations into the cationic polymerization of this compound were conducted using various catalysts. For instance, studies in the mid-20th century explored the use of catalysts like anhydrous SnCl₄ in different solvents to polymerize ODVE. chemicalbook.com These experiments revealed that the properties of the resulting polymer were highly dependent on the reaction conditions, including the dielectric constant of the solvent. chemicalbook.com
The development of living cationic polymerization in the 1980s marked a significant milestone, offering unprecedented control over the polymerization of vinyl ethers, including ODVE. alfa-chemistry.com This technique allowed for the synthesis of polymers with well-defined molecular weights and low polydispersity. researchgate.net Researchers investigated various initiating systems, such as the combination of trimethylsilyl (B98337) iodide and zinc iodide, to achieve living polymerization of ODVE, enabling the creation of block copolymers with controlled architectures. researchgate.net These early insights into controlling the polymerization process were crucial for unlocking the full potential of this compound in the design of advanced materials.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₄₀O |
| Molecular Weight | 296.54 g/mol |
| Appearance | White to almost white powder or lump |
| Melting Point | 24-28 °C |
| Boiling Point | 183-192 °C at 7 mmHg |
| Density | 0.8138 g/cm³ |
| Refractive Index | ~1.480 |
| Flash Point | >110 °C |
| Solubility | Low in water; soluble in organic solvents like ethanol (B145695) and chloroform. |
Data sourced from references nih.govalfa-chemistry.comvwr.comvulcanchem.com.
Properties of Poly(this compound)
| Property | Value |
| CAS Number | 9003-96-7 |
| Molecular Formula | (C₂₀H₄₀O)ₓ |
| Appearance | Wax-like solid |
| Melting Point | ~30.0 °C |
| Boiling Point | 370.1 °C at 760 mmHg |
| Density | 0.823 g/cm³ |
| Refractive Index | 1.446 |
| Key Feature | Exhibits side-chain crystallization. |
Data sourced from references rsc.orgalfa-chemistry.com.
Detailed Research Findings: Polymerization of this compound
| Polymerization Method | Initiator/Catalyst | Solvent | Temperature | Key Findings |
| Cationic Polymerization | Trimethylsilyl iodide / ZnI₂ | Toluene | 0 °C and 10 °C | For molecular weights below 6000, a linear relationship between Mn and conversion was observed, indicative of a living mechanism. At higher molecular weights, deviation occurred due to monomer transfer. researchgate.net |
| Living Cationic Polymerization | Trimethylsilyl iodide / 1,1,3,3-tetramethoxy propane (B168953) / ZnI₂ | Toluene | 0 °C | Successful synthesis of living bifunctional poly(this compound), which was then used to initiate the polymerization of methyl vinyl ether to form amphiphilic ABA-type block copolymers. researchgate.net |
| Cationic Polymerization | Trifluoromethyl sulfonates | Various | Room Temperature to -78 °C | These commercially available catalysts, in combination with various solvents and ligands, can produce poly(vinyl ether)s with controlled molecular weights, narrow distributions, and high tacticity. rsc.org |
| Radical Copolymerization | Not specified | Not specified | Not specified | Copolymerization with maleic anhydride (B1165640) yields an alternating copolymer. scipoly.comscipoly.com |
| UV-Initiated Solid-State Polymerization | Photoinitiator | Solid State | Not specified | The polymerization was found to occur in the rotator phase of the crystalline monomer. |
Synthesis Methodologies of Octadecyl Vinyl Ether and Its Precursors
Acetylene-Based Vinylation of Octadecyl Alcohol
The most direct method for synthesizing octadecyl vinyl ether is the reaction of octadecyl alcohol with acetylene (B1199291). This process, a variant of the Reppe vinylation, involves the addition of the alcohol's hydroxyl group across the triple bond of acetylene.
The vinylation of long-chain alcohols like octadecyl alcohol is typically conducted under basic conditions. Potassium hydroxide (B78521) is a commonly employed catalyst for this transformation. google.com In a representative procedure, octadecyl alcohol is heated to its melting point, and a catalyst such as potassium hydroxide is introduced. The reaction temperature is then raised, for instance to 180°C, while acetylene is metered into the reactor. google.com The alcohol is gradually converted to this compound through this process. google.com
Other highly effective, or "superbasic," catalytic systems have been developed for the vinylation of various alcohols, which can include cesium-based catalysts. For example, systems like CsF-NaOH have been shown to efficiently catalyze the addition of primary alcohols to acetylene at elevated temperatures (135–140°C) and pressures, affording high yields of the corresponding vinyl ethers. researchgate.net
| Catalyst System | Temperature | Pressure | Substrate | Product | Yield |
| Potassium Hydroxide | 180°C | Not specified | Octadecyl Alcohol | This compound | Not specified |
| CsF-NaOH | 135-140°C | Enhanced | Primary Alcohols | Alkyl Vinyl Ethers | 73-89% researchgate.net |
This table presents catalyst systems used for the vinylation of alcohols. While data for various primary alcohols is available, specific yield for this compound under these exact conditions is not detailed in the provided sources.
The synthesis of vinyl ethers from alcohols and acetylene can be performed using either batch or continuous processing methods. google.com
Batch Processing : In a batch process, reactants are loaded into a reactor, the reaction proceeds for a set amount of time, and then the product is isolated. This method offers flexibility and is well-suited for smaller-scale production or when a variety of different products are made in the same equipment. cerionnano.comresearchgate.net Early-stage process development is often conducted in batch mode. aiche.org
Continuous Processing : In a continuous process, reactants are continuously fed into the reactor, and the product is continuously removed. thechemicalengineer.com This approach is advantageous for large-scale production of a single product, as it can lead to higher throughput, consistent product quality, and improved safety, particularly with exothermic reactions. cerionnano.comaiche.org For the vinylation reaction, the product vinyl ether can be vaporized as it is formed and thereby separated from the reaction medium, which may contain the catalyst and the higher-boiling alcohol precursor. google.com Continuous processes can be more energy-efficient and reduce waste compared to batch operations. cerionnano.comthechemicalengineer.com
The choice between batch and continuous manufacturing depends on factors like production volume, process safety, manufacturing cost, and the desired timeline for commercialization. aiche.org
Dehydrogenative Ester Synthesis from Enol Ethers
While not a synthesis method for this compound itself, the compound can serve as a substrate in advanced catalytic reactions. One such transformation is the dehydrogenative synthesis of esters from enol ethers and water, where the enol ether is oxidized to the corresponding ester.
A recently developed ruthenium acridine-based PNP(Ph)-type complex has been shown to effectively catalyze the dehydrogenative synthesis of esters from enol ethers, using water as the formal oxidant. rsc.orgnih.govbohrium.com This reaction is highly atom-economical, producing hydrogen gas (H₂) as the sole byproduct. nih.gov The reaction proceeds under neutral, additive-free conditions, with the ruthenium complex synergistically catalyzing both the necessary hydration and dehydrogenation steps. rsc.orgnih.gov
| Catalyst | Reactants | Product | Byproduct | Conditions |
| Ruthenium acridine-based PNP(Ph)-type complex | Enol Ether, Water | Ester | H₂ | Neutral, Additive-free nih.gov |
Mechanistic studies, supported by Density Functional Theory (DFT), suggest that this transformation does not follow a simple tandem hydration-dehydrogenation pathway. rsc.orgnih.gov Instead, an inner-sphere stepwise coupled reaction pathway is proposed to be operational. rsc.orgnih.gov The reaction likely proceeds through a hemiacetal-like intermediate formed upon the initial addition of water to the enol ether, which is then dehydrogenated by the ruthenium catalyst to form the ester product. nih.gov This integrated mechanism at the ruthenium center avoids separate, outer-sphere steps. nih.gov
This catalytic system has been applied to various vinyl and cyclic enol ethers, demonstrating its potential for a broader substrate scope. nih.gov
Adduct Formation and Initiation Strategies
This compound can participate in polymerization reactions, particularly cationic polymerization, where the vinyl group's double bond is highly reactive toward cationic initiators.
The initiation of cationic polymerization of vinyl ethers can be achieved with various systems. One modern approach involves using a combination of an alcohol initiator, such as cumyl alcohol (CumOH), and a powerful Lewis acid co-initiator like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). mdpi.com In this system, the Lewis acid activates the alcohol, generating a carbocationic active center that subsequently attacks the vinyl ether monomer, initiating the polymerization chain. mdpi.com
The process begins with the formation of an adduct between the initiator and the monomer. The resulting carbocationic species then rapidly propagates by adding more monomer units. However, the high reactivity of the cationic species can lead to undesirable chain transfer reactions, which can be suppressed by conducting the polymerization at low temperatures. nih.gov Trifluoromethyl sulfonates have also been explored as catalysts for the large-scale polymerization of vinyl ethers, including n-octadecyl vinyl ether, demonstrating the potential for producing high-molecular-weight polymers. nih.gov
Polymerization Mechanisms and Kinetics of Octadecyl Vinyl Ether
Cationic Polymerization of Octadecyl Vinyl Ether
Stereoselective Cationic Polymerization
Influence on Tacticity and Stereoregularity
The control of stereochemistry in the polymerization of vinyl ethers is crucial as the polymer's tacticity significantly impacts its physical and mechanical properties. For poly(vinyl ether)s (PVEs), including poly(this compound), achieving high levels of stereoregularity can transform the material from an amorphous substance into a semicrystalline thermoplastic with more desirable engineering properties. unc.edunih.govnsf.gov
In the cationic polymerization of vinyl ethers, the propagating chain end is a planar oxocarbenium ion, which inherently lacks a preference for the facial addition of the incoming monomer, often leading to atactic (non-stereoregular) polymers. nsf.gov However, significant progress has been made in catalyst-controlled stereoselective polymerization, which allows for the synthesis of highly isotactic PVEs. This is achieved by designing chiral counterions that create a specific stereochemical environment at the propagating chain end, thereby directing the addition of the monomer. nih.govnsf.gov
A prominent and general method for achieving high isotacticity in the polymerization of various alkyl vinyl ethers involves the use of a chiral catalyst system, a principle that is applicable to this compound. unc.edunsf.gov This system often employs a combination of a chiral Brønsted acid and a Lewis acid. For instance, chiral BINOL-based phosphoric acids, when used with a titanium Lewis acid, have proven effective in creating a chiral counterion that biases the monomer enchainment, leading to high degrees of isotacticity. unc.edu This approach of asymmetric ion pairing catalysis has been demonstrated to be a general strategy for a range of vinyl ether substrates. unc.edunih.gov
Recent advancements have also explored organocatalysis for stereoselective cationic polymerization. Confined Brønsted acids have been utilized as catalysts to produce alkyne-functionalized vinyl ether copolymers with high isotacticity (up to 90% meso diads). nih.gov Furthermore, photoredox catalysis using a chiral ion pair, consisting of a photoredox-active cation and a sterically confined chiral anion, has achieved high isotactic selectivity (up to 91% m) in vinyl ether polymerizations under visible light with very low catalyst loading. chemrxiv.org
The development of these catalyst systems is foundational for controlling the stereoregularity of poly(this compound). By carefully selecting the chiral catalyst and reaction conditions, it is possible to synthesize isotactic poly(this compound), thereby enabling access to a polar thermoplastic with enhanced material properties derived from its ordered, semicrystalline structure. nsf.govunc.edu
Solid-State Photopolymerization of this compound
UV-Initiated Cationic Photopolymerization in Crystalline Forms
The UV-initiated solid-state polymerization of this compound (ODVE) has been demonstrated to proceed rapidly in its crystalline state. The polymerization takes place in a specific crystalline phase known as the rotator phase. This phase is characterized by long-range positional order of the molecules but allows for rotational freedom of the long alkyl chains around their main axis.
The cationic photopolymerization of ODVE in this crystalline form can be initiated at approximately 25°C. The unique molecular arrangement within the rotator phase is highly conducive to polymerization. This is attributed to the presence of a local amorphous phase around the vinyl ether double bonds and a crystalline configuration in the monomer state that is similar to that of the resulting polymer. This pre-organized structure facilitates efficient propagation of the polymer chain within the solid matrix.
Photopolymerization Kinetics via Real-Time FTIR Spectroscopy
The kinetics of the solid-state photopolymerization of this compound can be effectively monitored using real-time Fourier Transform Infrared (FTIR) spectroscopy. This technique allows for the in-situ tracking of the disappearance of the vinyl ether double bond as the polymerization progresses.
Kinetic studies have shown that the photopolymerization of crystalline ODVE is remarkably fast. A conversion of the double bonds of approximately 70% can be achieved within just 10 minutes of UV irradiation. This rapid polymerization rate underscores the favorable alignment of monomer units within the rotator phase, which minimizes the activation energy required for chain propagation.
Influence of Additives on Solid-State Polymerization Efficacy
While alcohols are typically considered inhibitors or chain transfer agents in liquid-state cationic polymerizations, they exhibit a surprising and opposite effect in the solid-state photopolymerization of ODVE. The addition of long-chain normal alkyl alcohols, such as hexadecyl alcohol and octadecyl alcohol, has been shown to significantly enhance the polymerization efficacy.
When ODVE is mixed with these alcohols, the final conversion of the vinyl ether monomer increases substantially. This phenomenon is explained by the concept of two-dimensional solid-state chain propagation. The alcohol molecules co-crystallize with the ODVE monomers, potentially improving the molecular mobility and alignment within the rotator phase, thereby facilitating a more efficient propagation of the polymer chain. The table below illustrates the enhancement effect of different normal alkyl alcohols on the final conversion of ODVE.
Table 1: Effect of Normal Alkyl Alcohol Additives on the Final Conversion of this compound in Solid-State Photopolymerization
| Additive | Final Conversion of ODVE (%) |
|---|---|
| None (Pure ODVE) | 47 |
| Hexadecyl Alcohol | 81 |
| Octadecyl Alcohol | 83 |
The stability of the rotator phase is a critical factor for the successful solid-state polymerization of this compound. The study of the electrostatic surface potential of the ODVE molecules provides insight into why polymerization occurs preferentially in this specific crystalline phase. The electrostatic surface potential influences the intermolecular interactions and the packing of the molecules in the crystal lattice. These calculations help to explain the stability of the rotator phase, where the long alkyl chains are ordered, yet the reactive vinyl ether groups have sufficient mobility and favorable orientation for polymerization to occur. The specific arrangement minimizes electrostatic repulsion and facilitates the propagation of the cationic polymer chain through the crystalline matrix.
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
Cationic RAFT polymerization is a sophisticated technique that allows for the controlled synthesis of polymers from monomers with electron-rich double bonds, such as this compound. This method extends the principles of RAFT polymerization, traditionally a radical process, to cationic polymerization, enabling the production of polymers with predetermined molecular weights and low dispersity. The versatility of this technique has been demonstrated in the polymerization of various vinyl ethers, and its application to long-chain vinyl ethers like this compound is of significant interest for creating materials with unique properties.
The cationic RAFT polymerization of vinyl ethers, including this compound, operates on the principle of a degenerative chain transfer process. This process involves the reversible transfer of a propagating cationic species between active and dormant forms. The key components in this system are the monomer, a cationic initiator (such as a Brønsted or Lewis acid), and a chain transfer agent (CTA).
The general mechanism can be outlined in the following steps:
Initiation : A cationic initiator protonates or adds to a monomer molecule, generating a propagating carbocationic species.
Chain Propagation : The carbocationic chain end reacts with monomer molecules, leading to the growth of the polymer chain.
Reversible Chain Transfer : The propagating cationic chain end reacts with the RAFT agent (typically a thiocarbonylthio compound). This leads to the formation of a dormant species and a new cation derived from the RAFT agent. This new cation can then initiate the growth of a new polymer chain.
Equilibrium : A dynamic equilibrium is established between the active (propagating) and dormant species. This equilibrium ensures that all polymer chains have an equal opportunity to grow, which leads to a narrow molecular weight distribution.
Unlike radical RAFT polymerization, the cationic counterpart is not limited to thiocarbonylthio-based RAFT agents. A variety of CTAs, including carbamates, thioethers, and dithiocarbamates, can be effectively used in cationic RAFT polymerization. The choice of the RAFT agent and initiator system is crucial for achieving good control over the polymerization.
Recent advancements have also introduced photo-controlled cationic RAFT polymerization. In these systems, a photocatalyst, upon irradiation with light, can reversibly generate the cationic chain ends, offering temporal control over the polymerization process.
While extensive research has been conducted on the cationic RAFT polymerization of various vinyl ethers, specific studies focusing solely on this compound are less common. However, the general principles and mechanisms developed for other vinyl ethers are applicable. Research has demonstrated the successful synthesis of block copolymers involving this compound using cationic RAFT polymerization. For instance, a poly(ethyl vinyl ether) macro-chain transfer agent has been used to initiate the polymerization of this compound, resulting in a well-defined block copolymer. nih.gov
The following data table illustrates the results from a study on the synthesis of a block copolymer of ethyl vinyl ether (EVE) and this compound (18VE) via cationic RAFT polymerization.
| Entry | Monomer | Conversion (%) | Mn,theo (kDa) | Mn,GPC (kDa) | Đ (Mw/Mn) |
|---|---|---|---|---|---|
| 1 | EVE | 95 | 7.0 | 8.1 | 1.13 |
| 2 | EVE-b-18VE | 93 | 34.9 | 36.2 | 1.18 |
This data demonstrates that the cationic RAFT mechanism can be effectively applied to control the polymerization of this compound, yielding polymers with predictable molecular weights and narrow dispersity. The successful chain extension from a poly(ethyl vinyl ether) macro-CTA to form a block copolymer with this compound is a strong indicator of the living nature of this polymerization process. nih.gov
Copolymerization Studies of Octadecyl Vinyl Ether
Binary Copolymerization Systems
Binary copolymerization involves the polymerization of two different monomers. In the case of octadecyl vinyl ether, its copolymerization with other vinyl ethers allows for the synthesis of materials that combine the properties of both monomers.
This compound with Isobutyl Vinyl Ether
The copolymerization of this compound with isobutyl vinyl ether (IBVE) has been explored through living cationic polymerization. This method allows for the synthesis of copolymers with controlled molecular weights and narrow molecular weight distributions.
The living cationic copolymerization of this compound and isobutyl vinyl ether has been systematically studied to determine their reactivity ratios. These parameters indicate the relative reactivity of each monomer towards the growing polymer chain. The established reactivity ratios for this system are rODVE = 1.0 and rIBVE = 1.0. This indicates that both monomers have a similar reactivity towards the propagating cationic species, leading to a random incorporation of the monomer units into the copolymer chain.
| Molar Fraction of IBVE in Feed | Molar Fraction of IBVE in Copolymer | Melting Temperature (Tm) (°C) | Crystallinity (%) |
|---|---|---|---|
| 0.10 | 0.11 | 45.5 | 55 |
| 0.25 | 0.26 | 38.2 | 40 |
| 0.50 | 0.51 | 25.1 | 20 |
| 0.75 | 0.76 | Amorphous |
This compound with Methoxy (B1213986) Ethyl Vinyl Ether
The copolymerization of this compound with a hydrophilic monomer like methoxy ethyl vinyl ether (MEVE) is of interest for creating amphiphilic materials that can interact with both aqueous and nonpolar environments.
Block Copolymer Architectures
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing this compound allows for the creation of materials with well-defined phase-separated morphologies and unique properties.
Sequential Living Cationic Polymerization for Amphiphilic Systems
Sequential living cationic polymerization is a powerful technique for the synthesis of well-defined block copolymers. This method involves the polymerization of one monomer to completion, followed by the addition of a second monomer to the living polymer chains. This process can be utilized to create amphiphilic block copolymers by sequentially polymerizing a hydrophobic monomer, such as this compound, and a hydrophilic monomer.
The synthesis of amphiphilic block copolymers of vinyl ethers has been successfully achieved through this method. For instance, a block copolymer can be prepared by first polymerizing this compound to form a hydrophobic block. Upon consumption of the ODVE, a hydrophilic vinyl ether monomer is introduced to the living polymer chains, resulting in the formation of a diblock copolymer with distinct hydrophobic and hydrophilic segments. These amphiphilic block copolymers can self-assemble in selective solvents to form various nanostructures, such as micelles and vesicles, which have potential applications in areas like drug delivery and surfactant technology.
Synthesis and Amphiphilic Properties
The combination of the long, hydrophobic octadecyl chain from ODVE and the more hydrophilic character of MVE would impart amphiphilic properties to the resulting block copolymer. Amphiphilic block copolymers are known to self-assemble in selective solvents to form various nanostructures, such as micelles or polymersomes. nih.gov In an aqueous environment, it is expected that an ODVE-MVE block copolymer would form core-shell structures where the hydrophobic ODVE blocks form the core to minimize contact with water, and the more hydrophilic MVE blocks form the outer shell or corona.
Graft Copolymer Synthesis
Poly(methyl vinyl ether-alt-maleic anhydride)-g-Alkyl Alcohol Derivatives
A versatile method for incorporating long alkyl chains, such as the octadecyl group, onto a polymer backbone is through the chemical modification of a pre-existing polymer. Poly(methyl vinyl ether-alt-maleic anhydride) is an ideal starting material for this purpose due to the high reactivity of its anhydride (B1165640) groups. acs.orgnih.gov This alternating copolymer presents anhydride rings along its backbone that can be readily opened by nucleophiles like alcohols.
The synthesis of poly(methyl vinyl ether-alt-maleic anhydride)-g-alkyl alcohol derivatives is achieved via an esterification reaction. acs.org In this reaction, a long-chain alcohol, such as octadecanol (as a proxy for introducing the octadecyl group), attacks one of the carbonyl carbons of the maleic anhydride unit. This ring-opening reaction results in the formation of an ester linkage and a carboxylic acid group, effectively grafting the octadecyl chain onto the polymer backbone.
Research has shown that a series of these comb-like polymers can be synthesized by reacting poly(methyl vinyl ether-alt-maleic anhydride) with various n-alkyl alcohols. acs.org The thermal properties and crystallization behavior of these graft copolymers are highly dependent on the length of the grafted alkyl side chains. As the side-chain length increases, both the phase transition temperature and the melting enthalpy of the polymer increase, indicating a more ordered crystalline structure formed by the side chains. acs.org
Poly(polyethylene glycol octadecyl ether methacrylate) Synthesis
Comb-like polymers with octadecyl side chains can be synthesized through the free-radical polymerization of specially designed monomers. One such monomer is polyethylene (B3416737) glycol octadecyl ether methacrylate (B99206) (C18E2MMA). This monomer is synthesized from polyethylene glycol octadecyl ether and methyl methacrylate. researchgate.netosti.gov
The subsequent free-radical polymerization of the C18E2MMA monomer yields the comb-like polymer, poly(polyethylene glycol octadecyl ether methacrylate), or poly(C18E2MMA). osti.gov In this structure, the polymer backbone consists of polymethacrylate, and the side chains are composed of polyethylene glycol-octadecyl ether units. These polymers exhibit interesting thermal properties, functioning as polymeric phase change materials. researchgate.netosti.gov The long octadecyl groups can crystallize and melt, allowing the material to store and release thermal energy.
Detailed characterization of poly(C18E2MMA) has provided specific data on its properties. researchgate.netosti.gov
| Property | Value |
|---|---|
| Number Average Molecular Weight (Mn) | 27,993 g/mol |
| Weight Average Molecular Weight (Mw) | 107,702 g/mol |
| Melting Temperature | 41.1 °C |
| Crystallization Temperature | 35.4 °C |
| Melting Enthalpy | 73 J/g |
| Crystallizing Enthalpy | 81 J/g |
| Thermal Stability | Stable below 295 °C |
Data sourced from multiple studies. researchgate.netosti.gov
Octadecyl Functionalization in Amphiphilic N-Vinyl-2-pyrrolidone Copolymers
Amphiphilic copolymers containing N-vinyl-2-pyrrolidone (NVP) can be functionalized with octadecyl groups to enhance their hydrophobic character and promote self-assembly. A common method to achieve this is through radical copolymerization of NVP with other monomers in the presence of a chain transfer agent containing an octadecyl group. aau.dkmdpi.com
For instance, the synthesis of amphiphilic copolymers of NVP and allyl glycidyl (B131873) ether can be carried out using n-octadecylmercaptan as a chain transfer agent. mdpi.com During the radical polymerization, the n-octadecylmercaptan transfers the octadecylthio group to the end of the growing polymer chain. This results in an amphiphilic macromolecule with a hydrophilic poly(NVP-co-allyl glycidyl ether) chain and a terminal hydrophobic n-octadecylthio group. mdpi.com Similarly, copolymers of NVP and acrylic acid have been synthesized with a terminal n-octadecyl thio group using the same chain-transfer methodology. aau.dk
Polymer Structures and Advanced Architectures Derived from Octadecyl Vinyl Ether
Linear Poly(Octadecyl Vinyl Ether) Structures
Linear poly(this compound) (PODVE) is synthesized through the polymerization of the this compound monomer. Cationic polymerization is a common and effective method for producing well-defined PODVE chains. researchgate.net In particular, living cationic polymerization techniques allow for precise control over the molecular weight and result in polymers with narrow molecular weight distributions. researchgate.net This control is crucial as the physical properties of the polymer are highly dependent on its chain length.
The long octadecyl side chains are the dominant feature of linear PODVE, influencing its solubility and thermal properties. For instance, high molecular-weight PODVE tends to be insoluble in solvents like methyl ethyl ketone (MEK), a characteristic attributed to the hydrocarbon-like nature and the tendency for side-chain crystallization. nasa.gov The thermal properties of these polymers are marked by transitions corresponding to the melting and crystallization of these paraffinic side chains.
Research into linear PODVE has also explored its solution properties. Studies on naphthalene-labeled poly(this compound) have shown that the side chains play a critical role in the phase separation process in solution. In a dichloromethane system, PODVE chains transition from expanded coils to collapsed globules before aggregating, demonstrating a thermosensitive, upper critical solution temperature (UCST)-type phase separation behavior. researchgate.net
Branched and Star-Shaped Poly(Vinyl Ether) Assemblies
Moving beyond linear architectures, this compound can be incorporated into more complex branched and star-shaped polymers. wikipedia.org Star-shaped polymers consist of multiple linear polymer chains, or "arms," radiating from a central core. wikipedia.org This structure imparts unique properties compared to linear analogues of similar molecular weight, such as a more compact structure, lower hydrodynamic volume, and distinct rheological behavior. wikipedia.orgrsc.org
A successful method for creating star-shaped poly(vinyl ether)s involves a "core-first" approach combined with living cationic polymerization. nih.gov In this process, living poly(vinyl ether) chains are prepared and then reacted with a small amount of a divinyl compound, which acts as a linking agent to form the core of the star. nih.gov For example, living poly(isobutyl vinyl ether) has been successfully linked using 1,4-cyclohexanedimethanol divinyl ether to produce star-shaped polymers in quantitative yield with exceptionally narrow molecular weight distributions (Mw/Mn = 1.1–1.2). nih.gov This methodology is applicable to other vinyl ethers, including ODVE, to create thermosensitive star polymers. nih.gov
The properties of these star-shaped assemblies are heavily influenced by the number and length of their arms. Research has demonstrated the synthesis of star-shaped poly(vinyl ether)s with a varying number of arms (from 9 to 44) and high molecular weights. nih.gov These materials can exhibit sensitive phase separation and physical gelation, making them suitable for applications as stimuli-responsive materials. nih.gov
| Property | Value | Reference |
| Molecular Weight Distribution (Mw/Mn) | 1.1 - 1.2 | nih.gov |
| Number of Arms per Molecule | 9 to 44 | nih.gov |
| Molecular Weight (Mw) | 6 x 10⁴ to 30 x 10⁴ | nih.gov |
Comb-Like Polymer Structures
Comb-like polymers are a class of branched polymers where pendant side chains are grafted along a linear backbone. acs.orgacs.org Poly(n-alkyl vinyl ether)s, including PODVE, are a classic example of this architecture. mdpi.com The defining characteristic of these polymers is the regular spacing of long side chains, which can self-assemble and crystallize independently of the main chain. researchgate.net
The synthesis of comb-like polymers can be achieved through various polymerization methods. Free radical polymerization has been used to create copolymers of N-phenyl maleimide and n-octadecyl vinyl ether. researchgate.net The backbone of the comb-like structure can also be pre-formed, followed by the grafting of side chains. For instance, a poly(vinyl methyl ether-alt-maleic anhydride) backbone has been reacted with monomethyl ether of poly(ethylene glycol) to create a new comb-like polymer. ccspublishing.org.cn These materials are often soluble in organic solvents like butanone and tetrahydrofuran (THF) and possess good film-forming capabilities. ccspublishing.org.cn
A key feature of comb-like polymers with long alkyl side chains, such as PODVE, is the phenomenon of side-chain crystallization. proquest.com Although the polymer backbone may be atactic and thus non-crystallizable, the long, flexible octadecyl side chains can pack together into an ordered, crystalline lattice. proquest.com This crystallization is a distinct process from the crystallization of the polymer main chain.
This phenomenon has been extensively studied in analogous systems like poly(n-octadecyl acrylate) and poly(n-octadecyl methacrylate). researchgate.netproquest.com X-ray diffraction studies reveal that the side chains typically pack in a hexagonal or orthorhombic arrangement, forming a layered structure. researchgate.netproquest.com The melting of these side-chain crystallites results in a distinct thermal transition, which can be observed using differential scanning calorimetry (DSC). researchgate.net For example, in some polymers with long side chains, an abrupt increase in the mean free volume hole size is observed at the melting temperature of the side chains, indicating a transition from a crystalline to an amorphous state. researchgate.net The tendency for side-chain crystallization is so strong that it can render polymers like high-viscosity poly(decyl vinyl ether) insoluble in certain solvents. nasa.gov However, the extent of this crystallization can be suppressed as the molecular weight of the polymer increases. dtic.mil
To modify the properties of comb-like vinyl ether polymers, flexible spacer groups, such as ethylene (B1197577) glycol segments, can be incorporated between the polymer backbone and the long alkyl side chains. mdpi.com This structural modification has a significant impact on the thermal and phase-change properties of the material.
Introducing ethylene glycol units can enhance the phase change enthalpy of the polymer. mdpi.com For example, a series of poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s were synthesized via living cationic polymerization. mdpi.com The results showed that the introduction of a flexible ethylene glycol segment allowed the material to achieve a high phase change enthalpy (89 J/g), which was comparable to that of poly(hexadecyl acrylate) (86 J/g). mdpi.com The flexible spacer decouples the motion of the side chain from the backbone, facilitating more efficient packing and crystallization of the alkyl segments. mdpi.com
| Property | Change with Increasing Molecular Weight | Reference |
| Melting Temperature | 27.0 °C to 28.0 °C | mdpi.com |
| Melting Enthalpy | 95 J/g to 89 J/g | mdpi.com |
| Initial Thermal Decomposition Temperature | 264 °C to 287 °C | mdpi.com |
Physical Networks and Stimuli-Responsive Systems
The unique properties of polymers derived from this compound, particularly their tendency for side-chain crystallization and temperature-dependent solubility, make them excellent candidates for creating physical networks and stimuli-responsive systems. researchgate.netrsc.orgrsc.orgnih.gov These "smart" materials can undergo reversible changes in their properties in response to external stimuli, such as temperature. nih.gov
Solutions of PODVE can form thermally reversible physical gels. researchgate.net This behavior is driven by the UCST-type phase separation, where cooling the solution induces the crystallization of the octadecyl side chains. This leads to the formation of a three-dimensional network structure held together by physical cross-links (the crystalline domains), resulting in gelation. researchgate.net This process is reversible; upon heating, the side chains melt, the physical cross-links dissociate, and the gel returns to a solution state.
This thermosensitive behavior is also observed in more complex architectures. Star-shaped poly(vinyl ether)s synthesized with thermosensitive arms can also undergo sensitive phase separation and physical gelation. nih.gov Furthermore, by copolymerizing vinyl ethers with ethylene glycol segments, the transition temperatures can be precisely tuned. Copolymers of ethylene glycol vinyl ether and butyl vinyl ether have been synthesized to create thermoresponsive hydrogels that exhibit a volume-phase transition, swelling at low temperatures and shrinking at higher temperatures. researchgate.net This responsiveness makes these materials promising for a variety of advanced applications.
Advanced Analytical Techniques for Characterization of Octadecyl Vinyl Ether and Its Polymers
Spectroscopic Methodologies
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a suite of non-destructive methods to probe the molecular characteristics of octadecyl vinyl ether and its polymers. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and UV-Vis absorption spectroscopy each provide unique insights into the monomer, the polymerization process, and the final polymer product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), allowing for the unambiguous determination of molecular structure and polymer tacticity.
¹H and ¹³C NMR of this compound Monomer: The structure of the this compound monomer can be confirmed using ¹H and ¹³C NMR spectroscopy. The vinyl group gives rise to characteristic signals in distinct regions of the spectra. In the ¹H NMR spectrum, the protons on the double bond (CH₂=CHO-) typically appear as a set of multiplets between 4.0 and 6.5 ppm. The ¹³C NMR spectrum shows two signals for the vinyl carbons, generally in the range of 86 ppm and 152 ppm nih.gov. The long octadecyl chain produces a series of signals corresponding to its methylene (-(CH₂)₁₆-) and terminal methyl (-CH₃) groups.
¹H and ¹³C NMR of Poly(this compound): Upon polymerization, the characteristic signals of the vinyl group disappear, and new signals corresponding to the polymer backbone appear. In the ¹H NMR spectrum of poly(this compound), the backbone methine (-CH-) and methylene (-CH₂-) protons typically resonate in the 1.4-1.9 ppm and 3.2-3.6 ppm regions, respectively rsc.org. The extensive overlap of signals from the long octadecyl side chain creates a large, unresolved peak around 1.26 ppm rsc.org.
¹³C NMR is particularly powerful for analyzing the tacticity (stereochemistry) of the polymer chain. The chemical shifts of the backbone carbons are sensitive to the relative stereochemistry of adjacent monomer units (diads) and longer sequences (triads, pentads) scispace.com. For poly(this compound), the backbone carbons appear in a range of approximately 69-74 ppm rsc.org. The splitting of these signals can provide quantitative information on the degree of isotacticity or syndiotacticity, which significantly influences the polymer's physical properties.
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Backbone (-O-CH-CH₂-) | ~3.21-3.61 (m) | ~73.7, ~69.0 |
| Side-Chain (-O-CH₂-(CH₂)₁₆-CH₃) | ~1.54 (m) | ~30.7-28.6 (m), ~26.5, ~22.7 |
| Side-Chain Bulk Methylene (-(CH₂)₁₄-) | ~1.26 (s) | ~29.7 |
| Terminal Methyl (-CH₃) | ~0.88 (t) | ~14.1 |
Data adapted from reference rsc.org.
Solid-State ¹³C CP/MAS NMR: For semi-crystalline polymers like poly(this compound), which can crystallize through the packing of their long alkyl side chains, solid-state NMR is an invaluable tool datapdf.com. Cross-Polarization Magic-Angle Spinning (CP/MAS) ¹³C NMR can distinguish between carbon nuclei in different physical environments. Signals from rigid, crystalline domains are typically sharper, while those from more mobile, amorphous regions are broader researchgate.net. This technique allows for the characterization of the different phases within the polymer, providing insight into the degree of crystallinity and the dynamics of the polymer chains in the solid state okstate.edunih.gov. The chemical shifts of the methylene carbons in the side chains can indicate different packing arrangements, such as all-trans conformations in crystalline lamellae versus more disordered gauche conformations in the amorphous phase okstate.edu.
While not a direct method for analyzing this compound itself, ³¹P NMR spectroscopy is a critical technique for studying phospholipids (B1166683), including ether lipids and plasmalogens, which are structurally related to vinyl ethers. Plasmalogens are a class of glycerophospholipids that contain a vinyl-ether linkage at the sn-1 position of the glycerol (B35011) backbone radtech2022.com. The this compound moiety serves as a structural analog for the vinyl-ether-linked hydrocarbon chain found in these biologically important molecules.
³¹P NMR is highly sensitive and provides a distinct signal for each class of phospholipid based on the electronic environment of the phosphorus atom in the headgroup astm.org. This allows for the quantitative analysis of complex lipid mixtures extracted from biological sources astm.org. By using ³¹P NMR, researchers can differentiate and quantify phosphatidylcholine, phosphatidylethanolamine, and their corresponding plasmalogen forms (plasmenylcholine and plasmenylethanolamine) in a single spectrum without the need for chromatographic separation. This analytical capability is crucial for understanding the role and metabolism of ether lipids in biological membranes.
| Phospholipid Class | Abbreviation | Typical Chemical Shift (ppm) |
|---|---|---|
| Phosphatidylcholine | PC | ~ -0.8 |
| Plasmenylcholine (Plasmalogen) | PlsCho | ~ -0.5 |
| Phosphatidylethanolamine | PE | ~ -0.1 |
| Plasmenylethanolamine (Plasmalogen) | PlsEtn | ~ 0.2 |
| Sphingomyelin | SM | ~ 0.1 |
Chemical shifts are relative and can vary slightly with solvent and experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. It is an effective method for identifying functional groups and studying the kinetics of chemical reactions, such as polymerization.
Kinetic Studies: The cationic polymerization of this compound can be monitored in real-time using FTIR spectroscopy researchgate.net. The key to this analysis is tracking the disappearance of absorption bands characteristic of the vinyl group in the monomer. The stretching vibration of the carbon-carbon double bond (νC=C) in vinyl ethers gives rise to a distinct peak, typically around 1620-1640 cm⁻¹ nih.gov. The intensity of this peak is directly proportional to the concentration of unreacted monomer. By monitoring the decrease in the area of this peak over time during photopolymerization, the rate of polymerization and the final monomer conversion can be accurately determined.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation During Polymerization |
|---|---|---|
| =C-H Stretch | ~3100 | Decreases |
| C=C Stretch | ~1620-1640 | Decreases |
| =C-H Wag (Out-of-plane) | ~960 | Decreases |
| C-O-C Ether Stretch | ~1100 | Remains (part of backbone) |
Structural Conformation Analysis: FTIR is also sensitive to the conformational ordering of polymer chains. For poly(this compound), the vibrational modes of the long alkyl side chains can provide information about their packing and conformation. The C-H stretching vibrations of the methylene groups (CH₂) in the 2800-3000 cm⁻¹ region are particularly informative. The frequencies and shapes of the symmetric (~2850 cm⁻¹) and asymmetric (~2920 cm⁻¹) stretching bands can indicate the degree of conformational order (e.g., the proportion of trans vs. gauche conformers) nih.gov. In a highly ordered, crystalline state, the alkyl chains adopt a predominantly all-trans conformation, leading to sharper and slightly shifted absorption bands compared to the more disordered amorphous state. Temperature-dependent FTIR studies can be used to analyze conformational transitions associated with melting or glass transition processes nih.gov.
UV-Vis Absorption Spectroscopy for Photoinitiator Characterization
The photopolymerization of this compound is typically initiated by a photoinitiator that generates a strong acid upon exposure to UV or visible light. UV-Vis absorption spectroscopy is the primary technique used to characterize the light-absorbing properties of these photoinitiators.
For efficient polymerization, the absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source (e.g., a mercury arc lamp or an LED) radtech2022.comrsc.org. Common cationic photoinitiators for vinyl ethers include diaryliodonium and triarylsulfonium salts astm.orgrsc.org. These compounds exhibit strong absorption bands in the UV region. UV-Vis spectroscopy is used to determine their absorption maxima (λ_max) and molar extinction coefficients (ε), which quantify the efficiency of light absorption at a specific wavelength rsc.org. This information is critical for selecting the appropriate photoinitiator and light source combination and for optimizing the formulation of photocurable systems. Triarylsulfonium salts generally absorb more strongly and at slightly longer wavelengths than diaryliodonium salts radtech2022.comresearchgate.net.
| Photoinitiator Class | Example Cation | Typical λ_max (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|---|
| Diaryliodonium Salt | Diphenyliodonium | ~227-250 | ~17,800 |
| Triarylsulfonium Salt | (4-tert-Butylphenyl)diphenylsulfonium | ~318 | ~60,900 |
Data adapted from references radtech2022.comresearchgate.net. Values can vary depending on substitution and solvent.
Chromatographic and Separation Techniques
The characterization of this compound and its corresponding polymers necessitates the use of advanced analytical techniques capable of providing detailed information about their molecular structure, size, and purity. Chromatographic and separation techniques are paramount in this regard, offering powerful tools for elucidating key properties that govern the material's behavior and performance.
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers. lcms.czresearchgate.net This method separates molecules based on their hydrodynamic volume in solution. researchgate.net As the polymer solution passes through a column packed with porous gel, larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores to varying extents, have a longer retention time. researchgate.net
For poly(this compound), GPC/SEC is employed to determine crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. These values provide insight into the distribution of polymer chain lengths within a sample, which in turn influences the physical properties of the polymer. lcms.czshimadzu.com A narrow PDI (close to 1.0) indicates a more uniform polymer chain length, which is often desirable for specific applications. The molecular weight and its distribution are critical for controlling the mechanical and thermal properties of poly(this compound). In the synthesis of copolymers, such as the this compound/maleic anhydride (B1165640) copolymer, GPC is used to determine the molecular weight, which was found to be around 7,000. scipoly.com
Below is a representative data table illustrating the results that might be obtained from the GPC analysis of different batches of poly(this compound).
| Sample ID | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|
| P(ODVE)-Batch 1 | 15,000 | 22,500 | 1.50 |
| P(ODVE)-Batch 2 | 18,000 | 25,200 | 1.40 |
| P(ODVE)-Batch 3 | 12,500 | 19,375 | 1.55 |
| P(ODVE)-Batch 4 | 20,000 | 28,000 | 1.40 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is particularly well-suited for the analysis of complex biological mixtures containing lipids.
A significant application of LC-MS/MS in the context of this compound is in the field of lipidomics, specifically in the differentiation of ether lipid molecular species. Plasmalogens are a class of glycerophospholipids that contain a vinyl ether linkage at the sn-1 position. The differentiation between plasmalogens (plasmanyl lipids) and the corresponding alkyl ether lipids (plasmenyl lipids) is a significant analytical challenge due to their isomeric nature. lcms.czsepscience.comresearchgate.net
LC-MS/MS provides a reliable method for distinguishing between these two subclasses based on their chromatographic properties. sepscience.comresearchgate.net The vinyl ether group in plasmalogens confers a characteristic retention time shift in reversed-phase chromatography compared to their alkyl ether counterparts. sepscience.com This predictable chromatographic behavior, combined with the unique fragmentation patterns obtained from MS/MS analysis, allows for the unequivocal identification and differentiation of these lipid species in complex samples. sepscience.comresearchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are pivotal in characterizing the thermal properties of polymeric materials, including this compound and its polymers. These methods measure the physical and chemical properties of a substance as a function of temperature or time, providing critical insights into the material's behavior under thermal stress.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to study thermal transitions in polymers, such as melting, crystallization, and glass transitions.
Polymers with long alkyl side chains, such as poly(this compound), exhibit unique phase behavior primarily governed by the crystallization of these side chains. The long C18 side chains can pack into ordered, crystalline lamellae, leading to a semi-crystalline polymer structure. DSC is an effective tool for quantifying the thermodynamics of these phase transitions.
During a DSC heating scan, the melting of the side-chain crystals is observed as an endothermic peak. The temperature at the peak of this transition is the melting temperature (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHₘ), which is the energy required to melt the crystals. Conversely, upon cooling from the melt, the side chains recrystallize, which is observed as an exothermic peak. The peak temperature of this transition is the crystallization temperature (T꜀), and the associated energy released is the enthalpy of crystallization (ΔH꜀).
The onset temperatures for melting and crystallization, along with the latent heats, are key parameters derived from DSC analysis. For instance, in one study, poly(stearyl acrylate) exhibited average onset melting and crystallization temperatures of 48.1 °C and 43.5 °C, respectively ijeas.org. The corresponding latent heats were found to be 100.2 J/g for melting and -81.5 J/g for crystallization ijeas.org. This behavior is characteristic of materials where the long alkyl side chains form a distinct crystalline phase.
Table 1: Representative DSC Data for a Polymer with C18 Side Chains (Poly(stearyl acrylate)) ijeas.org
| Thermal Parameter | Heating Cycle | Cooling Cycle |
| Onset Transition Temperature (°C) | 48.1 | 43.5 |
| Latent Heat (J/g) | 100.2 | -81.5 |
Note: This data is for poly(stearyl acrylate), an analogue used to illustrate the expected thermal behavior of poly(this compound) due to its similar C18 side chain.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the thermal stability and degradation profile of polymeric materials.
TGA is used to identify the temperature at which a polymer begins to decompose. The analysis provides a TGA curve, which plots mass percentage versus temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant degradation events occur.
For poly(vinyl ethers), thermal stability is influenced by the nature of the side groups researchgate.net. Polymers with long alkyl side chains like poly(this compound) are expected to degrade at elevated temperatures. The degradation process typically involves chain scission and depolymerization.
Data from related polymers like poly(stearyl acrylate) indicate that materials with long alkyl side chains can be thermally stable up to relatively high temperatures. TGA studies on PSA have shown that significant thermal degradation begins at temperatures well above 250 °C ijeas.org. The degradation often occurs in a single step within a specific temperature range ijeas.org. Such information is crucial for determining the upper service temperature limit of the material.
Table 2: Representative Thermal Degradation Data for a Polymer with C18 Side Chains (Poly(stearyl acrylate)) ijeas.org
| Degradation Parameter | Temperature (°C) |
| Onset Degradation Temperature | ~280 |
| Temperature Range of Major Degradation | 280 - 456 |
Note: This data is for poly(stearyl acrylate), an analogue used to illustrate the expected thermal stability of poly(this compound).
X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. By measuring the angles and intensities at which X-rays are scattered by the atoms within a material, XRD can provide detailed information about the crystal structure, phase, and degree of crystallinity.
Crystal Structure and Crystallization Process Investigations
In polymers with long alkyl side chains like poly(this compound), the crystallinity arises from the ordered packing of these side chains rather than the polymer backbone. This phenomenon is known as side-chain crystallization. XRD is the primary technique used to confirm and characterize this crystalline structure.
An XRD pattern of a semi-crystalline polymer typically shows sharp diffraction peaks superimposed on a broad amorphous halo. The sharp peaks correspond to the ordered crystalline regions, and their positions (in terms of the scattering angle, 2θ) relate to the spacing between atomic planes in the crystal lattice (d-spacings), according to Bragg's Law. The broad halo results from the disordered arrangement of chains in the amorphous regions.
Studies on poly(cetyl vinyl ether) (with a C16 side chain), a close analog to poly(this compound), have utilized XRD to investigate its structure. The results from these studies confirm that the polymer contains crystalline material due to side-chain crystallization nasa.gov. The X-ray diffractogram of such polymers typically exhibits a strong, sharp peak at a low 2θ angle, which is characteristic of the regular spacing between the packed side chains. Weaker, higher-angle peaks may also be present, corresponding to other crystallographic planes. The presence of a broad amorphous background in the diffractogram indicates that the polymer is not fully crystalline nasa.gov.
By analyzing the XRD patterns, researchers can determine the degree of crystallinity, identify the crystal lattice type, and study how the crystallization process is affected by factors such as temperature and processing conditions.
Applications in Advanced Materials Science
Polymeric Materials with Tunable Properties
The incorporation of the long octadecyl side chain into polymer structures imparts unique characteristics, enabling the development of materials with precisely controlled thermal and mechanical properties.
Semicrystalline Thermoplastics
Polymers and copolymers of octadecyl vinyl ether can exhibit semicrystalline thermoplastic behavior. The long, linear octadecyl side chains are capable of crystallizing independently of the polymer backbone, forming ordered domains within an amorphous matrix. This side-chain crystallization significantly influences the material's thermal and mechanical properties.
The living copolymerization of this compound with other vinyl ethers, such as isobutyl vinyl ether, allows for the synthesis of copolymers with tunable crystallinity. The degree of crystallinity and the melting temperature of the side-chain crystals can be controlled by varying the composition of the copolymer. This precise control over the polymer architecture enables the design of semicrystalline thermoplastics with a wide range of melting points and stiffness, making them suitable for various applications where specific thermal transitions are required.
The ability to form semicrystalline structures is a key attribute of polymers derived from long-chain alkyl vinyl ethers. For instance, in studies of poly(alkyl vinyl ether)s, it has been observed that polymers with long alkyl side chains, such as cetyl (hexadecyl) vinyl ether, which is structurally similar to this compound, have a tendency to exhibit side-chain crystallization. This results in materials that are insoluble in certain solvents at room temperature, indicating a structured, crystalline nature.
Viscosity Modifiers and Lubricant Basestocks
Poly(this compound) and its copolymers have shown significant promise as high-performance lubricant basestocks and viscosity modifiers. Through controlled living cationic polymerization, polyvinyl ether (PVE) fluids with well-defined molecular weights and low molecular weight distributions (MWDs) can be synthesized. nih.govrsc.org
These PVE fluids, derived from monomers like this compound, exhibit excellent lubricant properties, comparable to those of poly-alpha olefins (PAOs), which are a benchmark in the synthetic lubricant industry. nih.govrsc.org A key advantage of these PVE fluids is their higher polarity compared to PAOs. nih.govrsc.org This increased polarity enhances the solubility and dispersibility of polar additives that are commonly used in lubricant formulations to improve performance characteristics such as anti-wear, anti-corrosion, and detergency. nih.govrsc.org
The general formula for these polyvinyl ether fluids is —[CH₂—CH(O—R)]ₙ—, where R is a linear or branched alkyl group with at least four carbon atoms, such as the octadecyl group. nih.govrsc.org The controlled polymerization process allows for the production of PVE fluids with a molecular weight distribution of less than 2, and in some cases, as low as between 1 and 1.1. rsc.org Furthermore, these fluids can achieve a Viscosity Index (VI) ranging from 100 to 500, indicating excellent viscosity-temperature characteristics. rsc.org
Functional Hydrogels and Physical Networks
The amphiphilic nature of copolymers containing this compound allows for the formation of functional hydrogels and physical networks. These materials are characterized by the presence of both hydrophilic and hydrophobic domains, which can self-assemble in aqueous environments to form structured networks.
Amphiphilic copolymers can be synthesized by copolymerizing a hydrophilic monomer, such as N-vinyl-2-pyrrolidone, with a hydrophobic monomer. While not directly using this compound, a study on copolymers with a terminal n-octadecyl group demonstrated that the hydrophobic interactions of these long alkyl chains are crucial for the self-assembly process. In aqueous solutions, these copolymers can form aggregates where the hydrophobic octadecyl chains form the core, and the hydrophilic polymer chains form the outer shell. This self-assembly can lead to the formation of physical hydrogels, where the polymer chains are held together by non-covalent interactions rather than chemical crosslinks.
The properties of these hydrogels, such as their swelling behavior and mechanical strength, can be tuned by controlling the balance between the hydrophilic and hydrophobic components of the copolymer. The incorporation of the long octadecyl chains can also impart thermoresponsive properties to the hydrogels, as the hydrophobic interactions can be sensitive to changes in temperature.
Phase Change Materials (PCMs)
Polymers derived from this compound are effective as polymeric phase change materials (PCMs). PCMs are substances that absorb and release large amounts of latent heat during a phase transition at a nearly constant temperature. The long octadecyl side chains of poly(this compound) can crystallize and melt, providing the mechanism for latent heat storage.
Research into poly(polyethylene glycol n-alkyl ether vinyl ether)s, which have a similar comb-like structure, has demonstrated the potential of these materials as PCMs. In these polymers, the long alkyl side chains (including C18, or octadecyl) are responsible for the phase change behavior. The melting and crystallization temperatures, as well as the enthalpy of the phase change, can be tuned by altering the length of the alkyl side chain and the spacer connecting it to the polymer backbone. For instance, poly(ethylene glycol octadecyl ether vinyl ether) has been shown to have an onset melting temperature of 37.4 °C and a crystallization temperature of 35.2 °C, with an enthalpy change of over 100 J/g.
Integration in Thermo-Regulated Fibers and Coated Fabrics
The phase change properties of this compound-based polymers make them excellent candidates for integration into thermo-regulated fibers and coated fabrics. These "smart" textiles can help maintain the thermal comfort of the wearer by absorbing excess heat from the body and releasing it when the temperature drops.
One approach to creating thermo-regulated textiles is to incorporate PCMs into the fiber matrix during the spinning process. For example, PCMs can be integrated into cellulosic fibers, and when these fibers are used in clothing that is in direct contact with the skin, they can provide a noticeable cooling or warming effect. It is envisioned that linear alkyl ethers, a class of compounds that includes this compound, could be used as the PCM in such fibers.
Another method involves microencapsulating the PCM and then applying these microcapsules to the surface of a fabric as a coating. The microcapsules protect the PCM and contain it during its liquid phase. Copolymers of this compound can also be used as additives in coating formulations to improve the hydrophobicity and surface properties of the fabric.
Adhesives, Coatings, and Molding Resins
This compound is a versatile monomer and comonomer in the formulation of adhesives, coatings, and molding resins. Its long alkyl chain imparts desirable properties such as hydrophobicity, flexibility, and surface activity to the final polymer.
In coating formulations, copolymers of n-octadecyl vinyl ether are used as additives in both water-borne and solvent-borne systems. The incorporation of this compound improves the hydrophobicity of the polymer, leading to coatings with enhanced water resistance. It also influences the surface-active behavior of the formulation. Furthermore, this compound can act as a reactive diluent for certain types of coatings, such as epoxy silane and silicone acrylate-based release coatings.
In the field of adhesives, poly(vinyl ether) copolymers, which can include long-chain vinyl ethers like this compound, are utilized. These copolymers can be formulated to have a range of adhesive properties by tuning the monomer composition. The hydrophobic nature of the octadecyl group can contribute to the adhesive's performance on non-polar substrates and its resistance to moisture.
While specific details on the use of this compound in molding resins are less documented in the readily available literature, its polymer and copolymer properties suggest potential applications. The ability to form semicrystalline thermoplastics and the tunable properties of its copolymers could be leveraged in the development of specialty molding resins with specific thermal and mechanical characteristics.
Biomedical and Biological Research Applications
Drug Delivery Systems
The application of octadecyl vinyl ether in drug delivery is centered on its role as a hydrophobic anchor in polymeric structures, enabling the creation of responsive liposomes and nanocarriers. These systems are designed to release their therapeutic payload in a controlled manner at a specific target site.
Temperature-Sensitive Liposomes for Controlled Release
This compound (ODVE) is a key component in the synthesis of thermosensitive block copolymers used to modify liposomes for temperature-controlled drug release. These copolymers typically consist of a temperature-sensitive block and a hydrophobic anchor block.
In one area of research, block copolymers of (2-ethoxy)ethoxyethyl vinyl ether (EOEOVE) and this compound (ODVE) have been synthesized. In this architecture, the poly(EOEOVE) block functions as the temperature-sensitive component, while the poly(ODVE) block serves as a hydrophobic anchor, embedding the copolymer into the lipid bilayer of a liposome. Research has shown that the drug release characteristics of these temperature-sensitive liposomes can be modulated by altering the structure of the copolymer. Specifically, increasing the chain length of the thermosensitive poly(EOEOVE) block results in a more pronounced drug release. This is attributed to the longer polymer chains enhancing dehydration and forming more condensed hydrophobic domains as the temperature rises, thereby increasing the permeability of the liposomal membrane.
Magnetoresponsive Hybrid Liposomes
Building on the principles of temperature-sensitive systems, this compound has been integral to the development of magnetoresponsive hybrid liposomes for on-demand drug release. These advanced delivery vehicles combine the properties of thermosensitive polymers with magnetic nanoparticles.
Hybrid liposomes have been formulated from a mixture of phospholipids (B1166683), hydrophobized iron oxide (Fe₃O₄) nanoparticles, and a thermosensitive block copolymer of (2-ethoxy)ethoxyethyl vinyl ether (EOEOVE) and this compound (ODVE). nih.govresearchgate.net The poly(ODVE) segment anchors the copolymer to the liposome membrane through hydrophobic interactions, while the Fe₃O₄ nanoparticles are also incorporated within the membrane. nih.govresearchgate.net
The release mechanism is triggered by an external alternating magnetic field (AMF). The magnetic nanoparticles generate localized heat when subjected to the AMF. researchgate.net This heat increases the temperature in the immediate vicinity of the liposome, inducing a conformational change in the thermosensitive poly(EOEOVE) block of the copolymer. This transition, rather than causing a rupture of the liposome, alters the membrane's permeability and triggers the release of the encapsulated therapeutic agent. nih.gov Studies have demonstrated that the rate of release from these hybrid liposomes can be controlled by varying the concentration of the embedded Fe₃O₄ nanoparticles. nih.gov While these liposomes show negligible leakage under static conditions, the application of an AMF drastically enhances the release of their contents. nih.gov
Nanocarriers for Co-Delivery of Therapeutics
In the field of combination chemotherapy, nanocarriers capable of co-delivering multiple therapeutic agents are of significant interest. While research on this compound polymers for this specific purpose is limited, related studies have utilized copolymers featuring a terminal n-octadecyl group to create nanoaggregates for co-delivery.
For instance, amphiphilic copolymers of N-vinyl-2-pyrrolidone and allyl glycidyl (B131873) ether with a terminal n-octadecyl group have been synthesized to simultaneously carry doxorubicin (B1662922) and paclitaxel. nih.govnih.gov In this system, the hydrophobic n-octadecyl group contributes to the formation of a core within the nanoaggregate, into which a hydrophobic drug like paclitaxel can be loaded. nih.gov The hydrophilic shell, meanwhile, can be used to covalently immobilize another drug, such as doxorubicin. nih.govnih.gov The hydrophobic interactions involving the terminal octadecyl groups are crucial for the formation and stability of these drug-loaded aggregates. nih.gov
Gene Delivery Vehicles
Vinyl ether-based chemistry, in conjunction with octadecyl chains, has been harnessed to create non-viral vectors for gene delivery. These systems are engineered to be biodegradable and responsive to the specific pH conditions found within cellular compartments like the endosome.
pH-Responsive Biodegradable Assemblies
Novel pH-responsive assemblies for gene delivery have been developed using lipids that incorporate octadecyl chains and an acid-cleavable vinyl ether linkage. nih.govnih.gov These systems are typically composed of a fusogenic lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and a specially designed poly(ethylene glycol) (PEG)-conjugated lipid. nih.govnih.gov
One such lipid is mPEG-(MeO-PIVE)-conjugated 1,3-dioctadecyl-rac-glycerol (mPEG-(MeO-PIVE])-DOG), which features two octadecyl chains for lipid integration and a phenyl-substituted vinyl ether (PIVE) linkage that is sensitive to acidic conditions. nih.govnih.gov This PEG-lipid stabilizes the gene carrier in circulation. Upon uptake into a cell and delivery to an acidic endosome, the vinyl ether linkage is designed to hydrolyze. This acid-catalyzed cleavage of the PIVE linker leads to the detachment of the PEG chains ("dePEGylation"), which destabilizes the assembly and triggers the release of its genetic payload into the cell. nih.govnih.gov In vitro studies using these assemblies to deliver plasmid DNA (pDNA) have demonstrated higher transfection efficiency compared to standard reagents like polyethylenimine (PEI) in certain cell lines. nih.gov
Mechanism of pDNA Protection and Release Kinetics
The efficacy of these pH-responsive gene delivery vehicles relies on their ability to protect the plasmid DNA (pDNA) cargo in the neutral pH of the bloodstream and then release it efficiently in the acidic environment of the endosome. The release kinetics are directly tied to the hydrolysis rate of the vinyl ether linkage.
Research on assemblies containing the mPEG-(MeO-PIVE)-DOG lipid has shown that the release of pDNA is highly dependent on pH. The acid-catalyzed hydrolysis of the phenyl vinyl ether (PIVE) linker is the rate-determining step for the destabilization of the carrier and subsequent gene release. nih.gov The kinetics of this process have been quantified, demonstrating a clear correlation between pH and the rate of pDNA release. nih.gov This pH-sensitive mechanism ensures that the genetic material is protected after administration and is released preferentially inside the target cells, following endosomal uptake.
| pH | Cumulative pDNA Release | Timeframe |
| 7.4 | < 10% | 24 hours |
| 5.4 | 19% | 8 hours |
This interactive data table summarizes the pH-dependent release kinetics of plasmid DNA (pDNA) from pH-responsive biodegradable assemblies. The data shows significantly higher release in the mildly acidic conditions (pH 5.4) characteristic of endosomes compared to the neutral physiological pH (7.4) nih.gov.
Relevance in Plasmalogen Research
This compound is a key structural component of a specific class of phospholipids known as plasmalogens. These ether lipids are integral to cellular membranes in mammals and are distinguished by the presence of a vinyl ether bond at the sn-1 position of the glycerol (B35011) backbone. This feature, where a hydrocarbon chain is attached via a C=C double bond adjacent to an ether linkage, imparts unique chemical properties and biological functions to plasmalogens that are a subject of intensive scientific investigation.
Role of Vinyl Ether Bond in Biological Membranes
The vinyl ether bond is the defining characteristic of plasmalogens and fundamentally influences the structure and function of the biological membranes in which they reside. Unlike the more common ester bond found in typical phospholipids, the vinyl ether linkage has a distinct chemical nature that affects membrane properties. nih.govresearchgate.net Plasmalogens are abundant in various mammalian tissues, comprising a significant portion of the phospholipids in the brain and heart. nih.gov
The presence of the vinyl ether bond has several significant consequences for membrane biology:
Structural Impact : The cis configuration of the double bond in the vinyl ether linkage introduces a specific geometry that affects how lipids pack together. researchgate.net This can influence the fluidity, thickness, and curvature of the membrane, which are critical for the function of embedded proteins and for processes like membrane fusion and fission.
Antioxidant Function : A primary proposed role for the vinyl ether bond is to act as a sacrificial antioxidant. nih.govnih.gov It is highly susceptible to oxidation by reactive oxygen species (ROS), thereby protecting other more critical membrane components, such as polyunsaturated fatty acids (PUFAs) and proteins, from oxidative damage. nih.gov Cells deficient in plasmalogens have demonstrated increased susceptibility to oxidative stress, highlighting the importance of this protective function. nih.gov
Table 1: Comparison of Linkage Bonds in Phospholipids
| Feature | Vinyl Ether Bond (in Plasmalogens) | Ester Bond (in Diacyl Phospholipids) |
|---|---|---|
| Chemical Structure | R-O-CH=CH-R' | R-O-C(=O)-R' |
| Susceptibility to Hydrolysis | Subject to hydrolysis by general acid catalysis researchgate.net | Hydrolyzable chemically or enzymatically |
| Primary Biological Role | Structural, antioxidant defense nih.govnih.govnih.gov | Energy storage, primary membrane structure |
| Prevalence in Brain | Comprises over 40% of phospholipids nih.gov | Abundant, but less so than plasmalogens in certain membranes |
| Reaction with ROS | Highly reactive, acts as an endogenous antioxidant nih.gov | Less reactive than the vinyl ether bond |
Analytical Challenges in Complex Lipid Extracts
The analysis of lipids containing an this compound moiety, such as plasmalogens, within complex biological samples presents significant analytical challenges. The structural similarity among different lipid species and the vast range of their concentrations make their accurate identification and quantification a difficult task in the field of lipidomics.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a primary tool for lipid analysis. researchgate.netscispace.com However, several issues complicate the analysis of vinyl ether lipids:
Isobaric Interference : Many different lipid species can have the same mass, making it difficult to distinguish them based on mass spectrometry alone. For example, plasmalogens often have the same molecular weight as lipids with ether-linked saturated alkyl chains (alkyl-ether lipids).
Bond Lability : The vinyl ether bond is acid-labile. researchgate.net This chemical instability can lead to the degradation of the molecule during sample extraction and analysis, particularly in analytical systems that use acidic mobile phases, resulting in inaccurate quantification.
Software and Identification : Untargeted lipidomics relies on software platforms to identify lipids from mass spectra. nih.gov Inconsistencies between different software outputs and the potential for misidentification of features are known problems. nih.gov For instance, distinguishing a plasmenylethanolamine (a plasmalogen containing ethanolamine) with an this compound from other similar phosphatidylethanolamine species requires careful interpretation of fragmentation patterns in MS/MS spectra. researchgate.netscispace.com Co-elution of multiple lipids can further complicate spectra, requiring manual curation and validation. nih.gov
These challenges necessitate specialized analytical methods and careful data interpretation to reliably study the roles of this compound-containing lipids in biology.
Involvement in Cellular Processes and Ferroptosis
Ether phospholipids, including plasmalogens characterized by the this compound, are not merely structural components but are actively involved in dynamic cellular processes. Their dysregulation has been associated with various diseases, including neurodegenerative disorders and cancer. nih.govnih.gov
A significant and emerging role for these lipids is in a form of regulated cell death called ferroptosis. Ferroptosis is triggered by iron-dependent lipid peroxidation. nih.govnih.govxiahepublishing.com Ether phospholipids are a key source of polyunsaturated-fatty-acid-containing phospholipids (PUFA-PLs), which are the primary substrates for the lipid peroxidation that drives this cell death pathway. nih.govnih.gov
The biosynthesis of ether phospholipids is therefore critical in modulating a cell's sensitivity to ferroptosis. nih.gov
Studies have shown that depleting the genes responsible for the early steps of ether phospholipid biosynthesis can make cancer cells markedly resistant to ferroptosis. nih.gov
Conversely, supplementing these deficient cells with PUFA-containing ether phospholipids can re-sensitize them to ferroptosis. nih.gov
This suggests that the pathway producing lipids with the this compound moiety is directly linked to the execution of the ferroptotic death program. While the antioxidant properties of the vinyl ether bond might seem contradictory to a role in promoting an oxidation-driven cell death, this dual function highlights the complex regulatory roles of plasmalogens. They can act as antioxidants to prevent uncontrolled lipid peroxidation, but their PUFA-containing forms can also serve as the substrate for the specific, regulated peroxidation that defines ferroptosis. nih.gov
Table 2: Key Genes in Ether Phospholipid Biosynthesis and Their Role in Ferroptosis
| Gene | Protein Function | Effect of Depletion on Ferroptosis |
|---|---|---|
| GNPAT | Glyceronephosphate O-acyltransferase | Promotes resistance nih.gov |
| AGPS | Alkyldihydroxyacetonephosphate synthase | Promotes resistance nih.gov |
| FAR1 | Fatty acyl-CoA reductase 1 | Promotes resistance nih.gov |
| TMEM189 | Plasmalogen synthase (disputed) | Context-dependent, may sensitize cells nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Plasmalogen |
| Phospholipid |
| Cholesterol |
| Glycolipid |
| Sphingolipid |
| Phosphatidylethanolamine |
| Plasmenylethanolamine |
| Ethanolamine |
| Carbon tetrachloride |
| Acetaminophen |
| Allyl alcohol |
| Erastin |
Environmental Considerations and Degradation Pathways
Polymer Degradation in Environmental Contexts
Polymers of octadecyl vinyl ether, classified as poly(vinyl ethers) (PVEs), are noted for their chemical inertness and thermal stability, which contributes to their utility in applications like adhesives, coatings, and lubricants. nih.gov However, this stability also influences their environmental persistence. The degradation of these polymers is not typically rapid and is primarily driven by chemical reactions such as hydrolysis and photodegradation, which slowly break down the long polymer chains.
The ether linkage (C-O-C) is a defining feature of poly(this compound). Generally, ether bonds are chemically robust and less susceptible to hydrolysis than ester linkages found in polymers like polyesters. mdpi.com This inherent stability contributes to the chemical resistance of PVEs. nih.govrsc.org
However, the hydrolytic stability of ether linkages is not absolute and can be influenced by environmental conditions.
pH Influence : Certain poly(ether-ester)s have demonstrated that ether bonds can be sensitive to both acidic and basic hydrolysis. nih.gov Research on the synthesis of acid-degradable polymers from vinyl ethers further indicates that ether-containing structures can be specifically designed to break down under acidic conditions. rsc.org
In contrast, it is a general observation that many common vinyl polymers exhibit poor hydrolytic degradation, especially when compared to aliphatic polyesters, which are known for breaking down via hydrolysis. nih.gov For poly(vinyl ethers), significant hydrolytic degradation is less common under neutral environmental conditions, but the potential for slow hydrolysis exists, particularly in acidic or basic waters. nih.govyoutube.com
Factors Influencing Hydrolytic Stability of Ether Linkages in Polymers
| Factor | Influence on Hydrolytic Stability | Supporting Evidence |
|---|---|---|
| Chemical Structure | Ether linkages are generally more stable than ester linkages, conferring chemical inertness to poly(vinyl ethers). | PVEs are known for their chemical inertness. nih.govrsc.org |
| Environmental pH | Ether bonds can become susceptible to cleavage under acidic or basic conditions. | Studies on poly(ether-ester)s and acid-degradable polymers. nih.govrsc.org |
| Polymer Type | Vinyl polymers, as a class, are often less prone to hydrolysis than polyesters. | General observations in polymer science. nih.gov |
| Structural Analogs | Related short-chain alkyl vinyl ethers show a potential for hydrolysis in aquatic environments. | Data on methyl vinyl ether and butyl vinyl ether. ashland.com |
Photodegradation, the breakdown of materials by light, is a significant pathway for the environmental degradation of many polymers, including PVEs. Recent research has focused on photooxidative degradation, a process that uses light, oxygen, and a photocatalyst to break down the polymer structure. nih.gov
A proposed mechanism for the photodegradation of PVEs, such as poly(isobutyl vinyl ether) which serves as a model for PVEs, involves several key steps: nih.govresearchgate.net
Radical Generation : The process is initiated by a photocatalyst (e.g., iron salts like FeCl₃ or FeBr₃) under visible light, which generates highly reactive halogen radicals. nih.gov
Hydrogen Atom Transfer (HAT) : These radicals abstract hydrogen atoms from the PVE chain. This can occur either on the polymer backbone or on the alkyl side chain (the octadecyl group in the case of poly(this compound)). This step creates a carbon-centered radical on the polymer. nih.govresearchgate.net
Oxidative Cleavage : The carbon-centered radical is subsequently quenched by atmospheric oxygen (O₂). This leads to oxidative chain scission, which involves the breaking of either C-C bonds in the polymer backbone or C-O bonds in the ether linkage. nih.govresearchgate.net
Formation of Small Molecules : This degradation process breaks the long polymer chains into smaller, low molecular weight oligomers and eventually into small molecule products such as alcohols, aldehydes, and carboxylic acids. nih.govrsc.orgresearchgate.net
This photooxidative pathway provides a method for the selective chemical upcycling of PVEs, turning polymer waste into potentially valuable small molecule feedstocks. nih.govrsc.org
Research Findings on Photooxidative Degradation of Poly(isobutyl vinyl ether)
| Parameter | Finding | Reference |
|---|---|---|
| Process | Visible light-mediated photooxidative degradation. | nih.gov |
| Catalysts | Iron(III) chloride (FeCl₃) and Iron(III) bromide (FeBr₃) were identified as effective, inexpensive, and low-toxicity photocatalysts. | nih.gov |
| Mechanism | Initiated by halogen radicals, followed by Hydrogen Atom Transfer (HAT) from the polymer chain, and subsequent oxidative cleavage. | nih.govresearchgate.net |
| Degradation Time | Significant degradation to low molecular weight oligomers was observed within 2 hours. | nih.govresearchgate.net |
| Products | The process yields alcohols, aldehydes, and carboxylic acids. | nih.govrsc.orgresearchgate.net |
| Application | Demonstrates a potential pathway for the chemical upcycling of PVE waste. | nih.govrsc.org |
Future Research Directions and Emerging Trends
Novel Synthetic Routes for Enhanced Control and Sustainability
The pursuit of more efficient and environmentally friendly methods for synthesizing vinyl ethers, including ODVE, is a significant area of future research. Traditional methods often rely on the Reppe vinylation, which involves high pressures and caustic catalysts. rsc.org Emerging research directions are focused on developing novel synthetic routes that offer greater control over the reaction and align with the principles of green chemistry.
One promising approach involves the use of enzymatic catalysis. For instance, immobilized Candida antarctica lipase (B570770) B has been successfully used to synthesize various vinyl ether esters from vinyl ether alcohols and carboxylic acids. rsc.orgresearchgate.netnih.gov This one-pot synthesis can achieve high conversion rates (over 90%) in under an hour and works under a broad range of temperatures and in various solvents, or even in bulk. rsc.orgresearchgate.net This enzymatic route is a more sustainable alternative to methods that use carboxylic acid derivatives. nih.gov
Another innovative and sustainable route is the synthesis of vinyl ethers from biomass-derived feedstocks. For example, vinyl methyl ether has been synthesized from biomass-derived ethylene (B1197577) glycol dimethyl ether through a methanol (B129727) elimination reaction catalyzed by solid base catalysts at atmospheric pressure. rsc.org Researchers are also exploring the use of readily available and renewable resources like carbohydrates, in conjunction with calcium carbide, to produce biobased vinyl ethers. nih.gov These green procedures can produce various vinyl ethers in high yields. nih.gov Such methodologies could be adapted for the synthesis of long-chain vinyl ethers like ODVE, significantly reducing the environmental footprint of their production.
Future work in this area will likely focus on:
Optimizing enzyme-catalyzed reactions for long-chain vinyl ethers.
Exploring a wider range of biomass-derived starting materials. researchgate.netkit.edu
Developing novel catalytic systems that operate under milder conditions and with higher selectivity.
Development of Advanced Functional Copolymers
The incorporation of octadecyl vinyl ether into copolymers is a key strategy for creating advanced materials with tailored properties. The long octadecyl chain imparts hydrophobicity and, in some cases, crystallinity, which can be combined with the functionalities of other monomers to create amphiphilic, thermoresponsive, or degradable copolymers.
Living cationic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow dispersity. nih.govwikipedia.org This method has been used for the living copolymerization of ODVE with other vinyl ethers like isobutyl vinyl ether, allowing for precise control over the copolymer architecture. semanticscholar.org The ability to create well-defined block copolymers opens up possibilities for materials that self-assemble into ordered nanostructures. For instance, amphiphilic diblock copolymers of N-vinyl-2-pyrrolidone and allyl glycidyl (B131873) ether with a terminal n-octadecyl group have been synthesized and shown to form aggregates in aqueous solutions. mdpi.comnih.gov
Future research is trending towards the synthesis of copolymers with "clickable" groups, which allow for post-polymerization modification. This enables the introduction of a wide array of functional groups to the polymer backbone. nih.gov For example, stereoselective cationic copolymerization of vinyl ethers containing C-C triple bonds with simple alkyl vinyl ethers has been achieved, yielding alkyne-functionalized copolymers that can be further modified via click chemistry. nih.gov
Key areas for future development include:
The synthesis of novel amphiphilic block copolymers containing ODVE for applications in drug delivery and nanotechnology. mdpi.comnih.gov
The development of thermoresponsive copolymers with tunable lower or upper critical solution temperatures. rsc.org
The creation of degradable copolymers by incorporating monomers like cyclic ketene (B1206846) acetals, which introduce hydrolysable ester linkages into the polymer backbone. rsc.orgnih.gov
| Copolymer System | Key Feature | Potential Application |
|---|---|---|
| P(AAm-co-BMDO) | Faster hydrolytic degradation than polylactide | Drug release and environmental applications nih.gov |
| Poly(DEGV-co-MDO) | LCST-type thermoresponsive behavior | Thermoresponsive materials rsc.org |
| N-vinyl-2-pyrrolidone and allyl glycidyl ether with terminal n-octadecyl group | Amphiphilic nature, forms aggregates | Nanocarriers for drug delivery nih.gov |
Expanding Applications in Biomedical Engineering
The unique properties of polymers derived from this compound make them promising candidates for a variety of biomedical applications. The biocompatibility of vinyl polymers, coupled with the ability to introduce functionality and degradability, is driving research in this area. nih.gov
Amphiphilic copolymers containing ODVE can self-assemble into micelles or nanoparticles in aqueous environments, making them suitable as nanocarriers for the delivery of hydrophobic drugs. nih.gov For example, copolymers of N-vinyl-2-pyrrolidone and allyl glycidyl ether with a terminal octadecyl group have been synthesized for the co-delivery of doxorubicin (B1662922) and paclitaxel. mdpi.comnih.gov
Furthermore, the development of degradable vinyl polymers is a significant advancement for their use in the biomedical field. nih.gov By copolymerizing vinyl ethers with cyclic ketene acetals, ester linkages can be introduced into the polymer backbone, rendering the material susceptible to hydrolytic degradation. rsc.orgnih.gov This opens up possibilities for applications such as temporary implants, scaffolds for tissue engineering, and controlled-release drug delivery systems.
Future research in the biomedical applications of ODVE-containing polymers will likely focus on:
Designing and synthesizing novel biocompatible and biodegradable copolymers.
Investigating the in vitro and in vivo performance of ODVE-based drug delivery systems.
Exploring the use of these polymers in advanced applications like gene delivery and tissue engineering.
In-Depth Mechanistic Understanding of Complex Polymerization Systems
A deeper understanding of the mechanisms governing the polymerization of vinyl ethers is crucial for the rational design of catalysts and the synthesis of polymers with precisely controlled architectures. Cationic polymerization is the primary method for polymerizing vinyl ethers, but it can be challenging to control due to the high reactivity of the propagating carbocationic species. nih.govnih.gov
Recent research has provided significant mechanistic insights into stereoselective cationic polymerization of vinyl ethers. unc.eduunc.edu Asymmetric ion-pairing catalysis has been shown to be an effective approach for achieving high levels of stereocontrol, leading to the synthesis of highly isotactic poly(vinyl ether)s. unc.eduresearchgate.net Detailed experimental and computational studies are helping to elucidate the role of ligands, counterions, and solvent effects in controlling the stereochemistry of the polymerization. unc.eduunc.edu
The development of photocontrolled living cationic polymerization of vinyl ethers is another area of active investigation. cornell.edu Mechanistic studies have revealed a complex activation process involving a one-electron oxidation of a chain-transfer agent, followed by mesolytic cleavage to generate the initiating cation. cornell.edu A thorough understanding of these elementary steps is essential for designing more efficient and versatile photocatalytic systems.
Future research will continue to delve into the fundamental aspects of vinyl ether polymerization, with a focus on:
Developing new catalysts and initiating systems for enhanced control over molecular weight, dispersity, and tacticity. nih.gov
Utilizing advanced analytical techniques, such as in situ spectroscopy, to probe the kinetics and mechanism of polymerization in real-time. unc.edu
Exploring the mechanism of copolymerization to better predict and control copolymer composition and sequence distribution.
| Polymerization Technique | Key Mechanistic Feature | Outcome |
|---|---|---|
| Asymmetric Ion-Pairing Catalysis | Control of ion-pair structure and reactivity | Highly isotactic poly(vinyl ether)s unc.eduresearchgate.net |
| Photocontrolled Cationic Polymerization | One-electron oxidation of CTA for initiation | Temporal and spatial control over polymerization cornell.edu |
| Living Cationic Polymerization | Reversible equilibrium between active and dormant species | Well-defined polymers with controlled architecture wikipedia.org |
Integration with Sustainable Chemistry Principles
The principles of green chemistry are increasingly influencing the design and synthesis of polymers. ijrei.comacs.org For this compound, this involves developing more sustainable synthetic routes and utilizing renewable resources.
As mentioned in section 11.1, the use of enzymatic catalysis and biomass-derived feedstocks are key strategies for the sustainable synthesis of vinyl ethers. rsc.orgrsc.orgresearchgate.net These approaches minimize the use of hazardous reagents and reduce reliance on fossil fuels. nih.govresearchgate.net For example, the direct synthesis of vinyl ether esters from carboxylic acids and hydroxyl-functional vinyl ethers using an immobilized lipase is a significant step towards a more sustainable process. nih.govsemanticscholar.org
In addition to sustainable synthesis, the development of degradable polymers from vinyl ethers contributes to the principles of green chemistry by addressing the end-of-life issues associated with persistent plastic waste. nih.gov By designing polymers that degrade into non-toxic products, the environmental impact of these materials can be significantly reduced.
Future research in this area will aim to:
Develop catalytic systems for the synthesis of vinyl ethers from renewable resources with high efficiency and selectivity. kit.edu
Explore the use of green solvents and reaction conditions for the polymerization of ODVE.
Q & A
Q. What are the key physicochemical properties of OVE relevant to laboratory handling and experimental design?
OVE is a colorless liquid with a molecular weight of 296.53 g/mol (C20H40O), boiling point of 178°C at atmospheric pressure , and melting point of 24–28°C . Its density is 0.821 g/cm³ at 30°C, and it is insoluble in water but miscible with organic solvents like ethanol and chloroform . These properties dictate storage conditions (e.g., -20°C for long-term stability) and solvent selection for reactions .
Q. What synthetic routes are validated for OVE production in academic settings?
The primary method involves alkoxy addition of stearyl alcohol (C18H37OH) to acetylene under catalytic conditions. This route yields OVE with >90% purity when purified via fractional distillation . Alternative methods include transetherification of shorter-chain vinyl ethers with stearyl alcohol, though this requires stringent control of reaction time and temperature to avoid oligomerization .
Q. How can OVE be quantified in complex matrices (e.g., polymer blends or environmental samples)?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard. OVE exhibits a retention time of ~33.93 minutes under optimized conditions (e.g., DB-5 column, 70 eV ionization) . Calibration curves using deuterated internal standards (e.g., d4-OVE) improve accuracy in trace analysis .
Q. What safety protocols are critical for handling OVE in the laboratory?
OVE is non-flammable but may release irritant vapors at elevated temperatures. Use PPE (gloves, goggles) and work in a fume hood. In case of spills, absorb with inert materials (e.g., bentonite) and decontaminate with ethanol . Store in sealed containers at -20°C to prevent hydrolysis .
Advanced Research Questions
Q. How do environmental factors (e.g., temperature, initiators) influence OVE polymerization kinetics?
OVE undergoes cationic polymerization, with rate constants highly dependent on initiators like BF3·OEt2. At 25°C, the propagation rate (kp) is ~1.2 × 10³ L·mol⁻¹·s⁻¹. Elevated temperatures (>50°C) accelerate chain transfer, reducing polymer molecular weight (Mw) . UV-initiated polymerization requires photoactive catalysts (e.g., diphenyliodonium hexafluorophosphate) for controlled radical growth .
Q. What analytical techniques resolve contradictions in reported OVE degradation pathways?
Conflicting data on hydrolysis products (e.g., 1-octadecanol vs. aldehydes) can be addressed using tandem LC-MS/MS. For example, OVE adsorbed on alumina particles hydrolyzes to 1-octadecanol (confirmed via FTIR C-O stretch loss at 1100 cm⁻¹), while photodegradation in aqueous media yields fragmented aldehydes . Kinetic isotope effects (KIEs) using <sup>18</sup>O-labeled OVE further elucidate mechanisms .
Q. How can OVE-based polymers be tailored for specific thermal or mechanical properties?
Copolymerizing OVE with polar monomers (e.g., methyl methacrylate) enhances glass transition temperatures (Tg). For example, OVE-MMA copolymers (1:3 molar ratio) achieve Tg = 85°C vs. 45°C for homopolymers . Branching via divinyl ether crosslinkers (e.g., 1,4-butanediol divinyl ether) increases tensile strength by 40% .
Q. What role does OVE play in modifying lipid bilayer systems for drug delivery studies?
OVE’s long alkyl chain facilitates incorporation into liposomal membranes, improving stability (e.g., 30% reduction in leakage over 72 hours). Fluorescence anisotropy studies show OVE increases membrane rigidity (order parameter S = 0.65 vs. 0.45 for DPPC bilayers) .
Data Contradictions and Resolution Strategies
- Boiling Point Discrepancies : Early studies report 178°C , while others cite 179–192°C at 0.7 kPa . This variance arises from pressure differences; researchers should specify experimental conditions when reporting data.
- Polymer Molecular Weight : Mw ranges from 10–50 kDa depending on initiator purity. Use SEC-MALS for precise characterization .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
